N-benzyl-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
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Overview
Description
“N-benzyl-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide” is a complex organic compound. It contains a triazole moiety, which is of great importance in the fields of chemistry and chemical biology due to its unique properties, inert nature, and ability to mimic amide bonds .
Synthesis Analysis
A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allowed for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .Molecular Structure Analysis
The molecular structure of this compound is complex, containing a triazole ring fused with a pyrimidine ring. The triazole moiety is of great importance in the fields of chemistry and chemical biology due to its unique properties, inert nature, and ability to mimic amide bonds .Chemical Reactions Analysis
The copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction, revolutionized the field of triazole synthesis allowing for the formation of these structures using a reliable, regioselective, and high-yielding process .Scientific Research Applications
Synthesis and Biological Activity
One study focused on the synthesis of triazolopyrimidines, demonstrating their antimicrobial and antioxidant activities. This synthesis protocol might serve as a foundation for further research into the compound's applications in medicinal chemistry (V. P. Gilava et al., 2020).
Potential as Anticancer Agents
Another research avenue explored modifications of triazolopyrimidine compounds, showing significant anticancer effects and reduced toxicity, highlighting the potential of these compounds as potent PI3K inhibitors and anticancer agents with lower toxicity (Xiao-meng Wang et al., 2015).
Antimicrobial and Antioxidant Properties
Further investigations into the synthesis of novel heterocycles incorporating a thiadiazole moiety evaluated their insecticidal activities, suggesting a potential application in agricultural pest management (A. Fadda et al., 2017).
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. Compounds containing a triazole are known to exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Mode of Action
It is known that the unique structure of triazole facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .
Biochemical Pathways
Triazole compounds have been found to have significant application value in various fields, such as agrochemistry and material chemistry .
Pharmacokinetics
It is known that the compound is oil-soluble , which may influence its bioavailability and distribution within the body.
Result of Action
Compounds containing a triazole structure have been developed and proved to exhibit broad biological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s oil-soluble nature suggests that it may be more readily absorbed in lipid-rich environments.
Properties
IUPAC Name |
N-benzyl-2-[3-(4-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3/c1-29-16-9-7-15(8-10-16)26-19-18(23-24-26)20(28)25(13-22-19)12-17(27)21-11-14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOZDBGLYBMWRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NCC4=CC=CC=C4)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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